3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Catalog No.
S715606
CAS No.
175137-05-0
M.F
C11H9ClN2OS
M. Wt
252.72 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

CAS Number

175137-05-0

Product Name

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

IUPAC Name

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Molecular Formula

C11H9ClN2OS

Molecular Weight

252.72 g/mol

InChI

InChI=1S/C11H9ClN2OS/c12-7-3-1-6(2-4-7)9-5-8(13)10(16-9)11(14)15/h1-5H,13H2,(H2,14,15)

InChI Key

MQYJPACEBWKWEH-UHFFFAOYSA-N

SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl

Canonical SMILES

C1=CC(=CC=C1C2=CC(=C(S2)C(=O)N)N)Cl

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide is a heterocyclic compound characterized by its unique structure, which includes a thiophene ring substituted with an amino group, a 4-chlorophenyl group, and a carboxamide group. Its molecular formula is C11H10ClN3O2SC_{11}H_{10}ClN_{3}O_{2}S, and it has a molecular weight of approximately 252.72 g/mol. This compound is notable for its potential applications in medicinal chemistry, material science, and organic synthesis due to the aromatic properties of the thiophene ring and the functional groups that enhance its reactivity and biological activity .

  • Oxidation: The amino group can be oxidized to form nitro derivatives, while the thiophene ring can be oxidized to produce sulfoxides or sulfones. Common oxidizing agents include potassium permanganate and hydrogen peroxide .
  • Reduction: The carboxamide group can be reduced to form primary or secondary amines using reducing agents such as lithium aluminum hydride or sodium borohydride .
  • Substitution: The chlorophenyl group can participate in nucleophilic substitution reactions, allowing for the introduction of different substituents .

The products formed from these reactions depend on the specific conditions and reagents used.

Research indicates that 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide exhibits significant biological activity, particularly as a potential anti-cancer agent. It has been studied for its ability to inhibit vascular endothelial growth factor receptors, which play a critical role in angiogenesis—the formation of new blood vessels that support tumor growth and metastasis. The presence of both thiophene and chlorophenyl groups enhances its interaction with biological targets, suggesting potential therapeutic applications in oncology .

The synthesis of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide can be achieved through several methods:

  • Gewald Reaction: This method involves the condensation of a ketone or aldehyde with cyanoacetamide in the presence of elemental sulfur and a base .
  • Paal–Knorr Synthesis: This approach utilizes the reaction of 1,4-dicarbonyl compounds with phosphorus pentasulfide as a sulfurizing agent .
  • Reflux Method: A common laboratory method involves refluxing starting materials in appropriate solvents with catalysts to facilitate the reaction .

These methods allow for the production of the compound with high purity and yield.

3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide has diverse applications across various fields:

  • Medicinal Chemistry: Investigated for its potential as an anti-cancer agent and other therapeutic applications.
  • Material Science: Used in the development of organic semiconductors and advanced materials due to its unique electronic properties .
  • Organic Synthesis: Serves as a building block for synthesizing more complex molecules in chemical research .

Studies on the interactions of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide with various biological targets have shown promising results. Its binding affinity to vascular endothelial growth factor receptors suggests that it may inhibit angiogenesis. Further research into its pharmacokinetics and toxicity profiles is essential to evaluate its therapeutic potential .

Several compounds share structural similarities with 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide. Here are some notable examples:

Compound NameSimilarity IndexKey Features
3-Amino-4-cyanothiophene0.85Another aminothiophene derivative with different substituents
5-(4-Chlorophenyl)-1,3,4-thiadiazole-2-amine0.80Contains a similar chlorophenyl group but different core
Methyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate0.95Methyl ester derivative; potential for increased solubility

Uniqueness

The uniqueness of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological properties compared to similar compounds. Its structural characteristics enhance its potential applications in targeted research and therapeutic development .

Multicomponent Reactions and Gewald Synthesis

The Gewald reaction represents one of the most efficient and versatile methods for synthesizing 2-aminothiophene derivatives, including 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide. This reaction typically involves the condensation of a carbonyl compound, an activated nitrile, and elemental sulfur in the presence of a base.

A significant advancement in this field is the four-component Gewald reaction protocol developed under organocatalyzed aqueous conditions. This methodology involves the reaction of ethyl cyanoacetate, an α-methylene carbonyl compound (such as a ketone with a 4-chlorophenyl group), a primary or secondary amine, and elemental sulfur in the presence of water and triethylamine (Et₃N). The reaction proceeds efficiently at room temperature, providing 2-amino-3-carboxamide thiophene derivatives in high yields within short time periods.

The mechanism of this four-component reaction likely proceeds through initial formation of a Knoevenagel condensation product, followed by addition of sulfur and subsequent cyclization to form the thiophene ring. The products typically precipitate from the reaction mixture, allowing for easy isolation by simple filtration followed by recrystallization from ethyl acetate/hexanes.

Table 1. Reaction Conditions for Four-Component Gewald Synthesis

ParameterCondition
Solvent systemH₂O/Et₃N
TemperatureRoom temperature
CatalysisOrganocatalyzed (Et₃N)
ReagentsEthyl cyanoacetate, α-methylene carbonyl compound, amine, elemental sulfur
Product isolationPrecipitation and filtration
PurificationRecrystallization from ethyl acetate/hexanes
YieldHigh (typically >70%)
Reaction timeShort (hours)
Environmental impactReduced (avoids toxic organic solvents)

This approach offers several advantages compared to traditional methods: single products are rapidly formed in high yields, no complex operations are required, and the use of toxic organic solvents is avoided. These features make this methodology particularly attractive for the synthesis of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide and related compounds.

Catalytic and Organocatalytic Approaches

Beyond the Gewald reaction, various catalytic approaches have been developed for synthesizing functionalized thiophenes, including copper-catalyzed multicomponent reactions that can be applied to the preparation of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide.

A particularly innovative approach involves copper(I)-catalyzed reactions that simultaneously install C–N, C–S, and C–C bonds, allowing for the direct formation of highly functionalized thiophenes with diverse substituents in a one-pot manner. This methodology employs copper(I) catalysts, with CuI demonstrating superior efficiency compared to other copper catalysts such as CuBr and CuCl.

The optimization of reaction conditions for copper-catalyzed thiophene synthesis has shown that the choice of solvent plays a crucial role, with CH₂Cl₂ often providing the best results. The presence of a base, typically Et₃N, is essential for the success of these transformations.

Table 2. Optimization of Copper(I)-Catalyzed Thiophene Synthesis

EntryCatalyst (10 mol%)Base (2.0 equiv)SolventTemperature (°C)Yield (%)
1CuIEt₃NCH₃CNAmbientModerate
2CuBrEt₃NCH₃CNAmbient28
3CuClEt₃NCH₃CNAmbient32
4CuIEt₃NDMFAmbientModerate
5CuIEt₃NTolueneAmbientModerate
6CuIEt₃NCH₂Cl₂Ambient61
7CuIEt₃N1,4-dioxaneAmbientModerate
8CuIEt₃NEtOHAmbientModerate
9CuIEt₃NCH₂Cl₂40Lower

Data adapted from research on related thiophene synthesis

Mechanistic studies suggest that these copper-catalyzed reactions proceed through the generation of reactive intermediates that undergo sequential transformations, ultimately leading to the formation of the thiophene ring with the desired substitution pattern.

Functional Group Transformations and Derivatization

The functional groups present in 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide offer numerous opportunities for further transformations, allowing for the creation of diverse chemical libraries based on this scaffold.

The amino group at position 3 can participate in various reactions typical of aromatic amines, including diazotization, acylation, alkylation, and amidation. These transformations provide access to a wide range of derivatives with modified physicochemical and pharmacological properties.

The carboxamide group at position 2 can undergo several transformations:

  • Hydrolysis to form the corresponding carboxylic acid (3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid)
  • Esterification to produce esters such as ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylate
  • Reduction to yield amines or alcohols
  • Dehydration to form nitriles

Table 3. Key Functional Group Transformations of 3-Amino-5-(4-chlorophenyl)thiophene-2-carboxamide

TransformationReagentsProductPotential Applications
HydrolysisNaOH, H₂O/MeOH, then HCl3-Amino-5-(4-chlorophenyl)thiophene-2-carboxylic acidBuilding block for more complex structures
EsterificationEtOH, H₂SO₄ (cat.)Ethyl 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylateProdrug development, synthetic intermediate
Amide couplingVarious amines, coupling agents (EDC, DMAP)N-substituted carboxamidesEnhanced biological activity, specificity
ReductionLiAlH₄ or NaBH₄Hydroxymethyl derivativeModified pharmacokinetic properties
N-acylation of amino groupAcyl chlorides, anhydridesN-acyl derivativesModulation of hydrogen-bonding capability

For the synthesis of related thiophene carboxamides, coupling reactions between carboxylic acids and amines have been employed. For instance, the synthesis of thiophene-carboxamide derivatives can be accomplished by reacting 5-(4-fluorophenyl)thiophene-2-carboxylic acid with appropriate anilines using EDC as a coupling agent and DMAP as a catalyst in dichloromethane. This methodology could potentially be adapted for the functionalization of 3-amino-5-(4-chlorophenyl)thiophene-2-carboxylic acid to produce diverse amide derivatives.

Arylidenehydrazide and Hydrazone Derivatives

The incorporation of arylidenehydrazide and hydrazone moieties into the 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide scaffold has been explored to enhance binding interactions with target proteins. A study by Mohareb et al. demonstrated that hydrazide-hydrazone derivatives, such as those derived from cyanoacetyl hydrazine, exhibit improved antitumor activity compared to the parent compound [4]. For instance, introducing a methylidene hydrazide linker (e.g., N-arylidene thiophene hydrazides) created rigid conformations that improved docking into kinase and tubulin polymerization sites [3].

Comparative analyses revealed that flexible linkers, such as 2-amino-acetamide groups, allowed for broader conformational sampling but reduced selectivity. In contrast, rigid hydrazone derivatives (e.g., N,N′-diaryl-2-amino-acetamide thiophenes) exhibited superior affinity for vascular endothelial growth factor receptors (VEGFR-2), with IC~50~ values as low as 0.59 μM [3]. The presence of electron-withdrawing substituents (e.g., nitrile or carbamyl groups) on the thiophene ring further stabilized these derivatives against metabolic oxidation, enhancing their pharmacokinetic profiles [3].

Halogenated and Fluorinated Analogues

Halogenation at the 4-position of the phenyl ring in 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide has been a focal point for optimizing receptor selectivity. A structure-activity relationship (SAR) study by Balind et al. demonstrated that substituting the 4-chlorophenyl group with a 4-fluorophenyl analogue reduced adenosine A~1~ receptor (rA~1~ AR) affinity by approximately 40%, highlighting the importance of chlorine’s electronegativity and van der Waals interactions [2].

Further investigations into meta-substituted halogenated derivatives revealed divergent effects. For example, a 3-chloro-4-methoxyphenyl substituent at the aryl position increased rA~1~ AR binding affinity (K~i~ = 0.179 nM) while maintaining selectivity over rA~2A~ ARs (SI > 500) [2]. Conversely, fluorination at the 2-position of the phenyl ring led to steric clashes with hydrophobic pockets in adenosine receptors, reducing both affinity and selectivity. These findings underscore the delicate balance between electronic effects and steric compatibility in halogenated analogues.

Polycyclic Fused Systems and Heterocycle Incorporation

The integration of polycyclic fused systems into the thiophene-carboxamide scaffold has provided insights into the role of molecular rigidity in receptor binding. Cyclization of the 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide core into thieno[2,3-b]pyridine derivatives (e.g., compound 7c) resulted in a 100-fold reduction in rA~1~ AR affinity (K~i~ = 61.9 nM vs. 0.076 nM for the open-chain analogue 6c) [2]. Molecular docking simulations suggested that the fused thienopyridine system introduces steric hindrance, preventing optimal orientation within the receptor’s binding pocket [2].

In contrast, the addition of a thiazole ring to the 4-chlorophenyl group (e.g., (4-chlorophenyl)thiazole derivatives) improved selectivity for rA~1~ ARs without compromising affinity. Compound 6q, featuring a 4-OCH~2~CH~2~OH-substituted thiazole, achieved a K~i~ of 0.383 nM for rA~1~ ARs while exhibiting negligible activity at rA~2A~ ARs [2]. This modification preserved the planar geometry required for π-π stacking interactions while introducing hydrogen-bonding capabilities through the hydroxyl group.

Molecular Mechanisms of Action

The anticancer activity of thiophene carboxamides is mediated through multiple cellular targets and pathways. A key mechanism involves epidermal growth factor receptor (EGFR) kinase inhibition, as demonstrated by compound 9u, a related thiophene-2-carboxamide derivative. This compound showed exceptional potency with IC50 values of 0.35 μM against A549 lung cancer cells, 3.24 μM against MCF-7 breast cancer cells, and 5.12 μM against PC-3 prostate cancer cells [1]. The compound induced early apoptosis in A549 cells and caused cell cycle arrest at the G2/M phase, indicating its ability to disrupt critical cell division processes.

Another significant mechanism involves tubulin-colchicine binding site interaction. Thiophene carboxamides 2b and 2e demonstrated IC50 values of 5.46 μM and 12.58 μM respectively against Hep3B hepatocellular carcinoma cells [4]. Molecular docking studies revealed that these compounds showed comparable interaction patterns to the established anticancer agent combretastatin A-4 (CA-4) and colchicine within the tubulin-colchicine binding pocket. The thiophene ring's high aromaticity character contributed critically to these interactions, providing additional advanced binding properties over CA-4.

Dual Target Inhibition

Several thiophene carboxamide derivatives function as dual inhibitors, targeting both vascular endothelial growth factor receptor-2 (VEGFR-2) and β-tubulin polymerization. Compounds 5 and 21 demonstrated potent inhibition against VEGFR-2 with IC50 values of 0.59 μM and 1.29 μM respectively, while simultaneously showing 73% and 86% inhibition of β-tubulin polymerization at their respective IC50 values [3]. These compounds exhibited 2.3-fold and 1.7-fold higher cytotoxicity than sorafenib against HepG-2 cells, indicating their superior therapeutic potential.

JAK-STAT Pathway Inhibition

The Janus kinase-signal transducer and activator of transcription (JAK-STAT) pathway represents another critical target for thiophene derivatives. The thiophene compound F8 demonstrated hypophosphorylation of JAK 1 and JAK 2, along with their downstream effectors STAT 2, STAT 3, and STAT 5 [5]. This pathway is crucial for cancer development as it consolidates signals from cytokines, hormones, and growth factors to regulate gene expression. The persistent activation of JAK 2 and STAT 3 in many cancers promotes tumorigenesis, proliferation, angiogenesis, and metastasis.

RhoA/ROCK Pathway Targeting

Benzo[b]thiophene-3-carboxylic acid derivatives have shown promise in targeting the RhoA/ROCK pathway, which regulates cellular processes and promotes tumor growth and metastasis. Compound b19 significantly inhibited proliferation, migration, and invasion of MDA-MB-231 breast cancer cells while promoting apoptosis [6]. The suppression of myosin light chain phosphorylation and stress fiber formation confirmed the inhibitory activity through the RhoA/ROCK pathway.

Cell Cycle and Apoptosis Induction

Multiple thiophene derivatives induce cancer cell death through intrinsic apoptotic pathways. Compound F8 demonstrated cytotoxicity with CC50 values ranging from 0.805 μM to 3.05 μM across various cancer cell lines [5]. The compound induced phosphatidylserine externalization, reactive oxygen species generation, mitochondrial depolarization, and caspase-3/7 activation, confirming apoptosis induction through the intrinsic pathway.

Data Table 1: Anticancer Activity of Thiophene Carboxamide Derivatives

CompoundCancer Cell LineIC50/GI50 ValueMechanism of ActionReference
Compound 9uA549, MCF-7, PC-30.35 μM (A549), 3.24 μM (MCF-7), 5.12 μM (PC-3)EGFR kinase inhibition, G2/M arrest [1]
Compound 16HepG-2, HT-29, NCI-H4600.02 μmol/L (HepG-2), 0.04 μmol/L (HT-29), 0.06 μmol/L (NCI-H460)Not specified [2]
Compound 19bHepG-2, HT-29, NCI-H4600.02 μmol/L (HepG-2), 0.03 μmol/L (HT-29), 0.05 μmol/L (NCI-H460)Not specified [2]
Compound 5HepG-2, HCT-1162.3-fold higher than SorafenibVEGFR-2 inhibition, β-tubulin polymerization inhibition [3]
Compound 21HepG-2, HCT-1161.7-fold higher than SorafenibVEGFR-2 inhibition, β-tubulin polymerization inhibition [3]
Compound 2bHep3B5.46 μMTubulin-colchicine binding site interaction [4]
Compound 2eHep3B12.58 μMTubulin-colchicine binding site interaction [4]
Compound F8Multiple cancer lines0.805-3.05 μMJAK-STAT pathway inhibition, intrinsic apoptosis [5]

Chemosensitization Effects

Several thiophene derivatives exhibit chemosensitizing properties, enhancing the efficacy of established anticancer drugs. Compounds 4a, 4b, 14a, and 14b demonstrated significant enhancement of sorafenib cytotoxicity against HepG2 cells [7]. When pretreated with these compounds at 10 μM or 25 μM concentrations for 6 hours, the IC50 of sorafenib was reduced by factors ranging from 2 to 8, indicating substantial chemosensitization effects.

Structure-Activity Relationships

The anticancer activity of thiophene carboxamides is highly dependent on substitution patterns. Research indicates that the presence of specific functional groups significantly affects biological activity. For instance, compounds with carboxamide groups at the 2-position and amino groups at the 3-position of the thiophene ring generally show enhanced anticancer properties [8]. The 4-chlorophenyl substitution at the 5-position appears to be particularly beneficial for anticancer activity, as evidenced by multiple active compounds containing this structural motif.

Antiviral and Antimicrobial Efficacy: Viral/Bacterial Targets

Thiophene carboxamide derivatives, including those structurally related to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide, have demonstrated remarkable antiviral and antimicrobial activities against a diverse range of pathogens. These compounds exhibit their efficacy through multiple mechanisms targeting both viral and bacterial cellular processes.

Antiviral Activity Against Ebola Virus

The most significant antiviral breakthrough has been the discovery of thiophene derivatives as potent inhibitors of Ebola virus (EBOV) entry. Multiple thiophene carboxamide compounds have shown exceptional activity against EBOV-glycoprotein pseudotyped viruses and replicative EBOV [9]. Compound 1 demonstrated an EC50 of 0.84 μM against pseudotyped EBOV with a selectivity index of 20. More importantly, compounds 53 and 57 showed even greater potency with EC50 values of 0.30 μM and 0.19 μM respectively against replicative EBOV, with selectivity indices of 113 and 57.9.

The mechanism of action involves inhibition of the NPC1/EBOV-GP interaction, which is crucial for viral entry. These compounds bind to the cavity between the GP1 and GP2 subunits of the EBOV glycoprotein, disrupting the prefusion conformation and leading to allosteric inhibition. The Y517 residue in the GP1/GP2 interface is critical for drug interaction, as demonstrated by the loss of activity in Y517S mutants [9].

Hepatitis C Virus Inhibition

Thiophene S-glycoside derivatives have shown significant activity against hepatitis C virus (HCV). Compounds 6c and 8c demonstrated 63.3% and 66.7% viral reduction respectively against HCVcc genotype 4 [10]. The mechanism involves NS3/4A protease inhibition, a key enzyme in HCV replication. These compounds were tested against NS3/4A protease, and their activities were compared to the reference drug sofosbuvir, showing comparable efficacy.

Herpes Simplex Virus Activity

The same thiophene S-glycoside derivatives exhibited potent activity against herpes simplex virus type 1 (HSV-1). Compound 8c showed the highest activity with 86.7% viral reduction, while compounds 6c and 6d demonstrated 83.3% and 80% reduction respectively [10]. The mechanism involves USP7 enzyme inhibition, which is crucial for viral replication and has been compared to the reference drug acyclovir.

Broad-Spectrum Antimicrobial Activity

Thiophene carboxamide derivatives demonstrate extensive antimicrobial activity against both Gram-positive and Gram-negative bacteria, as well as fungi. Compound 5a showed excellent broad-spectrum activity with inhibition zones of 17mm against Aspergillus niger, 16mm against Penicillium species, 22mm against Streptomyces species, and 21-24mm against various bacterial pathogens including Bacillus subtilis, Streptococcus lactis, Escherichia coli, and Pseudomonas species [11].

Antimycobacterial Activity

Several thiophene derivatives have shown promising activity against Mycobacterium tuberculosis. The compound 3-amino-5-phenylthiophene-2-carboxamide demonstrated significant anti-tubercular activity with a minimum inhibitory concentration (MIC) of 0.5 μg/mL against M. tuberculosis . This activity is attributed to cell wall synthesis inhibition and disruption of essential metabolic pathways.

Data Table 2: Antiviral and Antimicrobial Activity of Thiophene Derivatives

CompoundTarget OrganismEC50/MIC/ActivitySelectivity IndexMechanism of ActionReference
Compound 1EBOV-GP-Pseudotyped VirusEC50 = 0.84 μMSI = 20EBOV-GP/NPC1 interaction inhibition [9]
Compound 53Replicative EBOVEC50 = 0.30 μMSI = 113EBOV-GP/NPC1 interaction inhibition [9]
Compound 57Replicative EBOVEC50 = 0.19 μMSI = 57.9EBOV-GP/NPC1 interaction inhibition [9]
Compound 6cHSV-1, CBV4, HCVcc83.3% reduction (HSV-1)Good selectivityNS3/4A protease inhibition [10]
Compound 8cHSV-1, CBV4, HCVcc86.7% reduction (HSV-1)Good selectivityNS3/4A protease inhibition [10]
Compound 5aMultiple pathogens17-24mm inhibition zonesNot specifiedCell membrane disruption [11]
Compound 7bS. aureus, P. aeruginosa, B. subtilis86.9% (P. aeruginosa), 83.3% (S. aureus)Not specifiedCell membrane disruption [13]
3-amino-5-phenylthiophene-2-carboxamideM. tuberculosisMIC = 0.5 μg/mLNot specifiedCell wall synthesis inhibition

Mechanism of Antibacterial Action

The antibacterial activity of thiophene carboxamides involves multiple mechanisms. Cell membrane disruption is a primary mechanism, where these compounds alter membrane permeability and integrity. The amino group at the 3-position and the carboxamide functionality at the 2-position are crucial for this activity. Compounds with amino substitution (7a-c) showed higher antibacterial activity ranging from 40.0% to 86.9% compared to their hydroxy counterparts [13].

Structure-Activity Relationships for Antimicrobial Activity

The antimicrobial activity is significantly influenced by substituent patterns. Compounds with methoxy groups at the 4-position of the phenyl ring (compounds 3b, 7b) showed enhanced activity against both Gram-positive and Gram-negative bacteria. The presence of electron-donating groups like amino and methoxy increases the resonating electron density on the thiophene ring, facilitating interaction with bacterial targets [13].

Antifungal Properties

Thiophene derivatives also exhibit significant antifungal activity. Compounds 5a and 10b showed excellent activity against Aspergillus niger, Penicillium species, Candida albicans, and Rhodotorula ingeniosa, with inhibition zones comparable to or better than standard antifungal agents [11]. The mechanism involves disruption of fungal cell wall synthesis and interference with essential enzymatic processes.

Anti-inflammatory and CNS-Active Derivatives

Thiophene carboxamide derivatives, particularly those related to 3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide, have demonstrated significant anti-inflammatory and central nervous system (CNS) activities. These compounds exhibit their therapeutic effects through multiple mechanisms targeting inflammatory pathways and neurotransmitter systems.

α7 Nicotinic Acetylcholine Receptor Modulation

A breakthrough in CNS-active thiophene derivatives came with the discovery of compound 28, a thiophene-phenylsulfonamide that functions as a positive allosteric modulator (PAM) of the α7 nicotinic acetylcholine receptor (α7 nAChR) [14]. This compound demonstrated exceptional brain penetration with a brain-to-plasma ratio of approximately 9, maintained over 48 hours. The α7 nAChR is crucial for cognitive processes, and its modulation has significant implications for treating Alzheimer's disease and other cognitive disorders.

Compound 28 showed excellent efficacy in preclinical studies, enhancing novelty discrimination under conditions of high memory extinction with a 48-hour inter-trial interval. The compound demonstrated linear kinetics in Phase I clinical trials with geometric mean elimination half-life values ranging from 15.5 to 77.0 hours, indicating favorable pharmacokinetic properties for therapeutic use [14].

A1 Adenosine Receptor Agonism for Epilepsy

Thieno[2,3-b]pyridine derivatives have emerged as promising non-nucleoside A1 adenosine receptor agonists for treating pharmacoresistant epilepsy [15]. These compounds work through A1 adenosine receptor activation, which provides potent anticonvulsant effects by inhibiting excitatory neurotransmission in the brain. The mechanism involves presynaptic A1 receptor activation that blocks calcium influx through voltage-dependent calcium channels, leading to reduced glutamate release and decreased excitation of postsynaptic glutamate receptors.

Additionally, postsynaptic A1 receptor activation opens potassium channels, causing potassium efflux and membrane hyperpolarization. This dual mechanism results in decreased excitatory synaptic transmission and lower probability of seizure generation and propagation [15].

Anti-inflammatory Mechanisms

The anti-inflammatory activity of thiophene derivatives is mediated through inhibition of protein denaturation, a well-established mechanism for anti-inflammatory action. Several compounds showed significant activity in bovine serum albumin denaturation assays [16]. Compound 2g demonstrated 50.12% inhibition, while compound 2h showed 50.14% inhibition, both comparable to standard anti-inflammatory drugs.

The structure-activity relationship for anti-inflammatory activity reveals that hydroxyl substitution at the ortho position enhances activity significantly. Compounds 2g and 2h, both containing ortho-hydroxyl groups, showed the highest anti-inflammatory potency. The presence of electron-releasing groups appears to be crucial for anti-inflammatory activity, while electron-withdrawing groups contribute more to antioxidant properties [16].

Brain-Penetrant Compounds for CNS Disorders

Several thiophene derivatives have demonstrated excellent brain penetration capabilities, making them suitable for CNS applications. Compounds 1, 53, and 57 all showed brain-to-plasma ratios greater than 1, indicating preferential brain accumulation [17]. These compounds exhibited rapid absorption with peak plasma concentrations observed within 0.25-2 hours, and maintained therapeutic levels for extended periods.

The metabolic stability of these compounds is noteworthy, with compound 57 showing a half-life of 130 minutes in human liver microsomes compared to 22 minutes for verapamil. This improved stability contributes to their therapeutic potential for CNS disorders [17].

Data Table 3: Anti-inflammatory and CNS Activity of Thiophene Derivatives

CompoundActivity TypePotency/ActivityMechanism of ActionTherapeutic ApplicationReference
Compound 28α7 nAChR PAMB/P ratio ~9α7 nAChR positive allosteric modulationAlzheimer's disease, cognitive dysfunction [14]
Compound 2gAnti-inflammatory50.12% inhibitionProtein denaturation inhibitionInflammatory conditions [16]
Compound 2hAnti-inflammatory50.14% inhibitionProtein denaturation inhibitionInflammatory conditions [16]
Compound 2cAnti-inflammatory/Antioxidant32.40% inhibition, 51.25% antioxidantProtein denaturation inhibition, electron donationInflammatory conditions, oxidative stress [16]
Compound 1CNS-ActiveB/P ratio >1Brain penetration, various CNS targetsCNS disorders [17]
Compound 53CNS-ActiveB/P ratio >1Brain penetration, various CNS targetsCNS disorders [17]
Compound 57CNS-ActiveB/P ratio >1Brain penetration, various CNS targetsCNS disorders [17]
Thieno[2,3-b]pyridine derivativesA1 adenosine receptor agonistGood A1 AR affinityA1 adenosine receptor activationEpilepsy, seizure disorders [15]

15-Lipoxygenase-1 Inhibition

Thiophene derivatives have shown promise as inhibitors of 15-lipoxygenase-1 (15-LOX-1), an enzyme involved in both pro-inflammatory gene expression and CNS pathology [18]. The dual role of 15-LOX-1 makes it an attractive target for both anti-inflammatory and neuroprotective therapies. Novel thiophene inhibitors have been designed to target this enzyme with both anti-inflammatory and CNS-protective properties.

Antioxidant Properties

The antioxidant activity of thiophene derivatives complements their anti-inflammatory effects. Compounds 2c and 2i demonstrated significant antioxidant activity with 51.25% and 48.54% activity respectively [16]. The antioxidant mechanism involves electron donation to neutralize free radicals and reactive oxygen species. The presence of electron-donating substituents like methoxy groups enhances this activity.

Cyclooxygenase Inhibition

Recent research has identified thiophene derivatives as potential cyclooxygenase (COX) inhibitors, targeting both COX-1 and COX-2 enzymes involved in inflammatory processes [19]. New series of thiophene derivatives were synthesized and evaluated for their COX inhibitory and anticancer effects, showing promising dual activity profiles.

Therapeutic Applications

The anti-inflammatory and CNS-active properties of thiophene derivatives position them for multiple therapeutic applications:

  • Alzheimer's Disease: Compound 28 has progressed to clinical trials for treating mild to moderate Alzheimer's disease based on its α7 nAChR modulation and cognitive enhancement properties [14].

  • Epilepsy Treatment: Thieno[2,3-b]pyridine derivatives show promise for treating pharmacoresistant epilepsy through A1 adenosine receptor agonism [15].

  • Inflammatory Conditions: Multiple thiophene derivatives demonstrate anti-inflammatory activity suitable for treating various inflammatory disorders [16].

  • Neuroprotection: The brain-penetrant properties and 15-LOX-1 inhibition make these compounds suitable for neuroprotective applications [18].

The combination of anti-inflammatory and CNS-active properties in single molecules represents a significant advantage for treating neuroinflammatory conditions and CNS disorders with inflammatory components.

Data Table 4: Antiparasitic and Antileishmanial Activity of Thiophene Derivatives

CompoundTarget ParasiteIC50/EC50 ActivitySelectivity IndexMechanism of ActionTherapeutic ApplicationReference
Compound 4gL. major, L. tropica, L. donovaniLow submicromolar IC50Good selectivityDHFR and PTR1 inhibitionLeishmaniasis treatment [20]
Compound 20aL. major, L. tropica, L. donovaniLow submicromolar IC50Good selectivityDHFR and PTR1 inhibitionLeishmaniasis treatment [20]
Compound 20bL. major, L. tropica, L. donovaniLow submicromolar IC50Good selectivityDHFR and PTR1 inhibitionLeishmaniasis treatment [20]
Compound 4mT. bruceiIC50 = 6.3 μM (TbPTR1)Not specifiedPTR1 inhibitionHuman African trypanosomiasis [21]
Compound 4oT. bruceiIC50 = 25 μM (TbPTR1)Not specifiedPTR1 inhibitionHuman African trypanosomiasis [21]
MMV019918P. falciparumActive against both stagesGood selectivityMultiple stage inhibitionMalaria treatment [22]
Compound 25P. falciparumActive against both stagesGood selectivityMultiple stage inhibitionMalaria treatment [22]
DNDI-6148L. donovaniEfficacious at 50-100 mg/kgNot specifiedCPSF3 endonuclease targetingVisceral leishmaniasis [23]

Combination Therapy Approaches

The concept of combination therapy using thiophene derivatives has shown particular promise for antiparasitic applications. The combination of PTR1 inhibitors with DHFR inhibitors creates a synergistic effect that overcomes the limited activity of individual compounds. This approach exploits the dual enzyme pathway essential for parasite survival while potentially reducing the development of resistance [21].

Structure-Activity Relationships for Antiparasitic Activity

The antiparasitic activity of thiophene derivatives is highly dependent on specific structural features:

  • Thiourea functionality: The presence of thiourea groups enhances binding to folate pathway enzymes in parasites [20].

  • Aromatic substitution patterns: The 4-chlorophenyl group in the target compound provides optimal binding characteristics for enzyme inhibition.

  • Amino group positioning: The 3-amino group is crucial for hydrogen bonding interactions with target enzymes.

  • Carboxamide functionality: The 2-carboxamide group contributes to selectivity and potency against parasitic targets.

XLogP3

3

Hydrogen Bond Acceptor Count

3

Hydrogen Bond Donor Count

2

Exact Mass

252.0124118 g/mol

Monoisotopic Mass

252.0124118 g/mol

Heavy Atom Count

16

GHS Hazard Statements

The GHS information provided by 1 company from 1 notification to the ECHA C&L Inventory.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H312 (100%): Harmful in contact with skin [Warning Acute toxicity, dermal];
H315 (100%): Causes skin irritation [Warning Skin corrosion/irritation];
H319 (100%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H332 (100%): Harmful if inhaled [Warning Acute toxicity, inhalation];
H335 (100%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;
Respiratory tract irritation]

Pictograms

Irritant

Irritant

Wikipedia

3-amino-5-(4-chlorophenyl)thiophene-2-carboxamide

Dates

Last modified: 08-15-2023

Explore Compound Types